N-Methyl-N-(3-pyridin-3-ylbenzyl)amine
Overview
Description
N-Methyl-N-(3-pyridin-3-ylbenzyl)amine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . It is characterized by the presence of a pyridine ring attached to a benzylamine structure, with a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-pyridin-3-ylbenzyl)amine typically involves the reaction of 3-pyridin-3-ylbenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-pyridin-3-ylbenzyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: The major products include N-oxide derivatives.
Reduction: The major products include secondary amines.
Substitution: The major products include substituted amines with various alkyl or aryl groups.
Scientific Research Applications
N-Methyl-N-(3-pyridin-3-ylbenzyl)amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-pyridin-3-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-pyridin-2-ylbenzyl)amine
- N-Methyl-N-(4-pyridin-4-ylbenzyl)amine
- N-Methyl-N-(3-pyridin-3-ylphenyl)amine
Uniqueness
N-Methyl-N-(3-pyridin-3-ylbenzyl)amine is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-9-11-4-2-5-12(8-11)13-6-3-7-15-10-13/h2-8,10,14H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRRTLTBULOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427638 | |
Record name | N-Methyl-N-(3-pyridin-3-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-72-4 | |
Record name | N-Methyl-N-(3-pyridin-3-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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